molecular formula C17H18N8O2 B2923724 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone CAS No. 1428358-01-3

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2923724
CAS No.: 1428358-01-3
M. Wt: 366.385
InChI Key: ILZIJXGPOHTDLP-UHFFFAOYSA-N
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Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that features a combination of pyrazole, pyridazine, pyrimidine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 6-(1H-pyrazol-1-yl)pyridazine and 4-(pyrimidin-2-yl)piperazine. These intermediates are then coupled through an ether linkage to form the final product. Common reagents used in these reactions include bases like potassium carbonate, solvents like dimethylformamide (DMF), and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone may be studied for its potential as a bioactive molecule. It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structure suggests it may interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and pathway analysis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-pyrazol-1-yl)benzoic acid
  • 2-(4-nitro-1H-pyrazol-1-yl)ethanol
  • 4-(2-((1-(4-chlorobenzyl)-1H-pyrazol-3-yl)carbonyl)carbohydrazonoyl)phenyl 4-methylbenzoate

Uniqueness

What sets 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone apart is its combination of multiple heterocyclic rings, which can confer unique chemical and biological properties. This structural complexity may result in enhanced specificity and potency in its interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(6-pyrazol-1-ylpyridazin-3-yl)oxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N8O2/c26-16(23-9-11-24(12-10-23)17-18-5-1-6-19-17)13-27-15-4-3-14(21-22-15)25-8-2-7-20-25/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZIJXGPOHTDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)COC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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